![molecular formula C5H6ClNO B12875769 2-Chloro-4,5-dimethyloxazole](/img/structure/B12875769.png)
2-Chloro-4,5-dimethyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,5-dimethyloxazole is a heterocyclic organic compound with the molecular formula C5H6ClNO It is a derivative of oxazole, characterized by the presence of a chlorine atom at the 2-position and two methyl groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-dimethyloxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroacetyl chloride with 2,3-butanedione in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,5-dimethyloxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted oxazoles.
- Oxidation reactions produce oxazole-2-carboxylic acids.
- Reduction reactions lead to dihydrooxazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 2-chloro-4,5-dimethyloxazole exhibit significant antimicrobial properties. A study highlighted the synthesis of novel derivatives that demonstrated potent activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
Antitubercular Activity
A notable case study investigated the antitubercular activity of compounds derived from this compound. The synthesized derivatives were tested for their efficacy against Mycobacterium tuberculosis, with promising results indicating their potential as therapeutic agents for tuberculosis treatment .
Cancer Research
The compound has been explored for its role as a selective androgen receptor modulator (SARM), particularly in prostate cancer treatment. Research indicates that compounds related to this compound can effectively inhibit the proliferation of prostate cancer cell lines. This suggests that it may serve as a lead compound for developing new cancer therapeutics targeting androgen receptors .
Organic Synthesis
In synthetic organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its reactivity allows it to participate in various reactions such as nucleophilic substitutions and cycloadditions, facilitating the construction of diverse heterocyclic compounds .
Agrochemicals
There is ongoing research into the use of this compound in the development of agrochemicals. Its ability to act as a precursor for biologically active compounds makes it suitable for creating herbicides and pesticides that target specific plant pathways .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-dimethyloxazole involves its interaction with specific molecular targets. The chlorine atom and the oxazole ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-4,5-dimethylthiazole: Similar structure but with a sulfur atom instead of oxygen.
2-Chloro-4,5-dimethylimidazole: Contains a nitrogen atom in place of oxygen.
2-Chloro-4,5-dimethylisoxazole: Isoxazole ring with different positioning of nitrogen and oxygen.
Uniqueness: 2-Chloro-4,5-dimethyloxazole is unique due to its specific substitution pattern and the presence of the oxazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Biological Activity
2-Chloro-4,5-dimethyloxazole is a heterocyclic organic compound with significant biological activity. Its unique structure, characterized by a chlorine atom at the 2-position and two methyl groups at the 4 and 5 positions of the oxazole ring, contributes to its reactivity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by research findings and data tables.
Basic Information
Property | Value |
---|---|
Molecular Formula | C5H6ClNO |
Molecular Weight | 131.56 g/mol |
IUPAC Name | 2-chloro-4,5-dimethyl-1,3-oxazole |
InChI | InChI=1S/C5H6ClNO/c1-3-4(2)8-5(6)7-3/h1-2H3 |
InChI Key | AEPSMLKSUJDZRN-UHFFFAOYSA-N |
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. A study evaluated various oxazole derivatives for their effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed significant inhibition against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Streptococcus pyogenes
The minimal inhibitory concentrations (MIC) were determined using the micro broth dilution method, revealing promising potential for developing new antimicrobial agents based on this compound .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has been found to inhibit the proliferation of various cancer cell lines, particularly prostate cancer cells. The mechanism involves the modulation of androgen receptors, where this compound acts as an antagonist, effectively reducing tumor growth in vitro .
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. The oxazole ring and chlorine atom are critical for its reactivity and interaction with specific molecular targets within cells.
Study on Antimicrobial Efficacy
In a study published in the Journal of Chemical Biology, researchers synthesized a series of oxazole derivatives including this compound and assessed their antimicrobial activity against various pathogens. The study concluded that modifications to the oxazole ring significantly influenced antibacterial potency. The most effective compounds had substitutions that enhanced their interaction with bacterial cell membranes .
Anticancer Research
Another significant study focused on the anticancer effects of this compound in prostate cancer models. This research highlighted its role as a selective androgen receptor modulator (SARM), showing that it could effectively inhibit AR signaling pathways while minimizing side effects typically associated with traditional therapies .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound | Structure Type | Biological Activity |
---|---|---|
2-Chloro-4,5-dimethylthiazole | Thiazole | Antimicrobial |
2-Chloro-4,5-dimethylimidazole | Imidazole | Antifungal |
2-Chloro-4,5-dimethylisoxazole | Isoxazole | Antiviral |
Each compound exhibits distinct biological activities due to variations in their heterocyclic structures and functional groups.
Properties
Molecular Formula |
C5H6ClNO |
---|---|
Molecular Weight |
131.56 g/mol |
IUPAC Name |
2-chloro-4,5-dimethyl-1,3-oxazole |
InChI |
InChI=1S/C5H6ClNO/c1-3-4(2)8-5(6)7-3/h1-2H3 |
InChI Key |
AEPSMLKSUJDZRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.